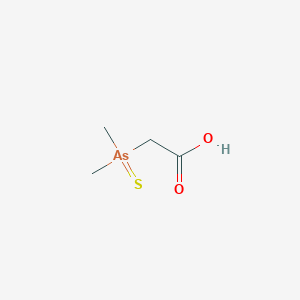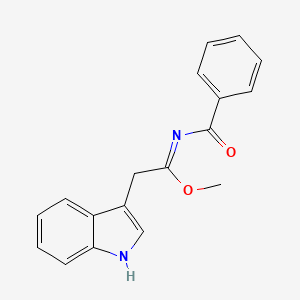
1H-Indole-3-ethanimidic acid, N-benzoyl-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-3-ethanimidic acid, N-benzoyl-, methyl ester is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Méthodes De Préparation
The synthesis of 1H-Indole-3-ethanimidic acid, N-benzoyl-, methyl ester typically involves the reaction of indole derivatives with various reagents under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1H-Indole-3-ethanimidic acid, N-benzoyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce various indole-3-ethanol derivatives.
Applications De Recherche Scientifique
1H-Indole-3-ethanimidic acid, N-benzoyl-, methyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex indole derivatives.
Biology: Indole derivatives are studied for their role in cell signaling and as potential therapeutic agents.
Industry: Indole derivatives are used in the production of dyes, perfumes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Indole-3-ethanimidic acid, N-benzoyl-, methyl ester involves its interaction with various molecular targets and pathways. Indole derivatives can activate nuclear receptors, regulate hormones, and affect biological processes by acting as signaling molecules . These interactions can lead to therapeutic effects such as anti-inflammatory, anticancer, and antimicrobial activities.
Comparaison Avec Des Composés Similaires
1H-Indole-3-ethanimidic acid, N-benzoyl-, methyl ester can be compared with other indole derivatives such as:
1H-Indole-3-carbaldehyde: Used as a precursor for biologically active molecules.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carboxylic acid: Known for its role in various biological processes.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Propriétés
Numéro CAS |
651714-20-4 |
|---|---|
Formule moléculaire |
C18H16N2O2 |
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
methyl N-benzoyl-2-(1H-indol-3-yl)ethanimidate |
InChI |
InChI=1S/C18H16N2O2/c1-22-17(20-18(21)13-7-3-2-4-8-13)11-14-12-19-16-10-6-5-9-15(14)16/h2-10,12,19H,11H2,1H3 |
Clé InChI |
HJLJDMRUNTVCDR-UHFFFAOYSA-N |
SMILES canonique |
COC(=NC(=O)C1=CC=CC=C1)CC2=CNC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[d]oxazol-2-yl(4-bromophenyl)methanone](/img/structure/B12536956.png)
![4-hydroxy-3-[N-(4-hydroxy-3-methylphenyl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12536960.png)
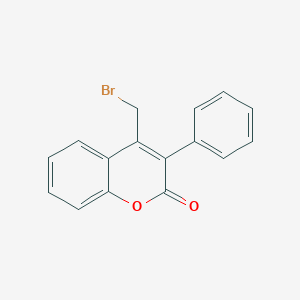
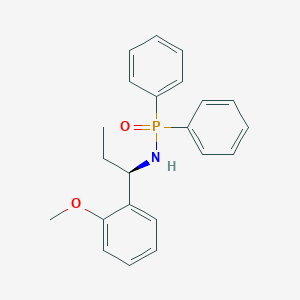

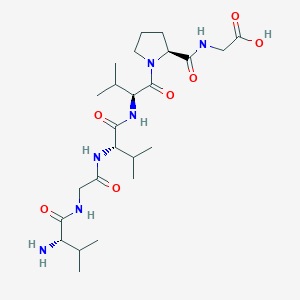
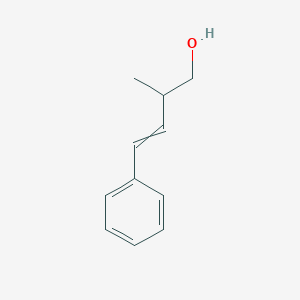

![N-(Dibenzo[b,d]thiophen-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B12537013.png)
![N-(3-{[3-(3-Methyl-4-nitrosophenyl)propyl]amino}propyl)urea](/img/structure/B12537015.png)
![[3-(Propan-2-yl)phenyl]methanethiol](/img/structure/B12537022.png)
